Pygenic acid A

説明

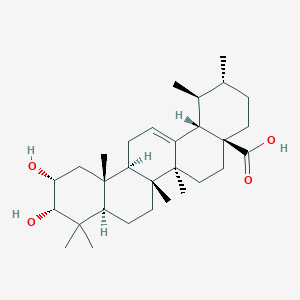

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSQOYIOKBQOW-RFMFWNHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pygenic acid A molecular formula and weight

Pygenic acid A, a natural compound found in plants such as Prunella vulgaris, possesses a distinct molecular profile that is crucial for its bioactivity.[1] This triterpenoid (B12794562) compound has a molecular formula of C30H48O4.[2] Its calculated molecular weight is 472.7 g/mol .[2]

Physicochemical Data Summary

For clarity and comparative analysis, the key molecular identifiers for this compound are summarized in the table below. This data is essential for researchers engaged in the analysis, synthesis, and experimental application of this compound.

| Identifier | Value | Source |

| Molecular Formula | C30H48O4 | PubChem[2] |

| Molecular Weight | 472.7 g/mol | PubChem[2] |

Note: The provided data is based on computational analysis as reported by PubChem.

It is important to distinguish this compound from its related compounds, Pygenic acid B and Pygenic acid C a, which differ in their molecular formulas and weights, indicating variations in their chemical structures.

References

The Pharmacological Landscape of 3-Epicorosolic Acid: A Technical Guide

Introduction

3-Epicorosolic acid, a pentacyclic triterpenoid, is a plant-derived compound of significant interest to the scientific community. As a stereoisomer of corosolic acid, it shares a structural resemblance that suggests a comparable spectrum of pharmacological activities. This technical guide provides an in-depth overview of the known and inferred pharmacological properties of 3-epicorosolic acid, drawing upon the extensive research conducted on its close structural relatives, corosolic acid and ursolic acid. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its potential therapeutic applications, underlying mechanisms of action, and relevant experimental methodologies.

Anti-Diabetic Properties

Corosolic acid, an isomer of 3-epicorosolic acid, has demonstrated notable anti-diabetic effects.[1][2] The primary mechanism is believed to involve the modulation of glucose metabolism. It has been shown to reduce excessive hepatic gluconeogenesis, a key contributor to hyperglycemia in diabetic patients, by inhibiting the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in this pathway.[2] Furthermore, corosolic acid can enhance glucose uptake in cells, an effect that is mediated through the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Studies have indicated that inhibition of PI3K abolishes the corosolic acid-induced increase in glucose uptake.[3]

Table 1: Quantitative Data on Anti-Diabetic Effects of Related Compounds

| Compound | Model | Effect | Mechanism | Reference |

| Corosolic Acid | cAMP and DEX induced T2D HepG2 model | Stimulated glucose consumption and improved glycogen (B147801) accumulation | Inhibited PEPCK mRNA expression | [2] |

| Ursolic Acid | 3T3-L1 adipocytes | Promoted glucose uptake in a dose-dependent manner (17-35% increase at 2.5-10 µM) | Mediated through the PI3K pathway | [4] |

Experimental Protocol: In Vitro Glucose Uptake Assay

This protocol outlines a method to assess the effect of a test compound, such as 3-epicorosolic acid, on glucose uptake in an adipocyte cell line.

Objective: To quantify the rate of glucose uptake by 3T3-L1 adipocytes following treatment with the test compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Insulin, Dexamethasone, and IBMX for differentiation cocktail

-

Test compound (3-epicorosolic acid) dissolved in a suitable solvent (e.g., DMSO)

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

PI3K inhibitor (e.g., wortmannin)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail containing insulin, dexamethasone, and IBMX for 48 hours, followed by maintenance in insulin-containing medium.

-

Compound Treatment: Treat differentiated adipocytes with varying concentrations of 3-epicorosolic acid (e.g., 2.5, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (insulin). For mechanism-of-action studies, pre-incubate a set of cells with a PI3K inhibitor (e.g., 1 µM wortmannin) for 1 hour before adding the test compound.

-

Glucose Uptake Measurement: Wash the cells with PBS and incubate with a glucose-free medium for 2 hours. Add 2-NBDG, a fluorescent glucose analog, to a final concentration of 50 µM and incubate for 1 hour.

-

Fluorescence Reading: Terminate the uptake by washing the cells with ice-cold PBS. Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader at an excitation/emission wavelength of 485/535 nm.

-

Data Analysis: Normalize the fluorescence readings to the total protein concentration of each sample. Express the results as a percentage of glucose uptake relative to the vehicle control.

Anti-Cancer Activity

Corosolic and ursolic acids exhibit significant anti-tumor properties across various cancer cell lines.[5][6][7] The mechanisms are multifaceted and involve the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling

Corosolic acid has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[6] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Corosolic acid has been shown to inhibit STAT3 phosphorylation, leading to the downregulation of its downstream target genes like Bcl-2, Bcl-xL, and survivin, which are key regulators of apoptosis.[8] This inhibition of STAT3 activity can enhance the efficacy of conventional chemotherapeutic agents.[6][9]

Modulation of PI3K/Akt and MAPK Pathways

Ursolic acid has been demonstrated to inactivate the PI3K/Akt and MAPK signaling pathways, both of which are crucial for cell proliferation and tumorigenesis.[10] Treatment with ursolic acid leads to a reduction in the phosphorylation of Akt and mTOR.[10]

Induction of Apoptosis

Both corosolic and ursolic acids are known to induce apoptosis in cancer cells.[5][10] This is achieved through the activation of caspases, key executioners of apoptosis.[10] Ursolic acid treatment has been shown to increase the cleavage of PARP, caspase-3, and caspase-9, and trigger the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.[10]

Table 2: Cytotoxic Effects of Corosolic Acid on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| SNU-601 | Human Gastric Cancer | 16.9 ± 2.9 µM | [5] |

| CaSki | Human Cervical Cancer | Proliferation effectively inhibited at 10, 50, and 100 µM in a dose- and time-dependent manner | [5] |

| BGC823 | Human Gastric Cancer | Apoptosis induced in a dose-dependent manner at 10, 20, 40, and 80 mg/ml | [5] |

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of 3-epicorosolic acid on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-epicorosolic acid (e.g., 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-Inflammatory Properties

Corosolic acid exerts marked anti-inflammatory effects.[5] It has been shown to ameliorate acute inflammation by inhibiting the phosphorylation of interleukin receptor-associated kinase-1 (IRAK-1) in macrophages.[11] This inhibition downregulates the LPS-induced inflammasome assembly.[11] Furthermore, corosolic acid can modulate the NF-κB signaling pathway, a central regulator of inflammation, by downregulating IKKβ and pro-inflammatory cytokines.[5]

Table 3: Anti-inflammatory Activity of Corosolic Acid

| Model | Effect | IC50 Value | Reference |

| 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice | Marked anti-inflammatory effect | 0.09–0.3 mg per ear | [5] |

Experimental Protocol: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of 3-epicorosolic acid on the phosphorylation status of key proteins in a specific signaling pathway (e.g., STAT3).

Materials:

-

Cancer cell line (e.g., SKOV3)

-

Test compound (3-epicorosolic acid)

-

Chemotherapeutic agent (e.g., Paclitaxel)

-

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Incubate the cells with the test compound (e.g., 20 µM 3-epicorosolic acid) and/or a chemotherapeutic agent (e.g., 10 µM paclitaxel) for a specified time (e.g., 24 hours). Harvest the cells and lyse them using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein. Use β-actin as a loading control.

Signaling Pathways and Experimental Workflow Diagrams

Caption: Experimental workflow for assessing the anti-cancer properties of 3-epicorosolic acid.

Caption: Inhibition of the STAT3 signaling pathway by 3-epicorosolic acid.

Caption: Modulation of the PI3K/Akt signaling pathway by 3-epicorosolic acid.

While direct research on 3-epicorosolic acid is still emerging, the extensive data available for its isomers, corosolic and ursolic acids, provide a strong foundation for understanding its pharmacological potential. The evidence points towards significant anti-diabetic, anti-cancer, and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways. This technical guide serves as a comprehensive resource to facilitate further investigation into the therapeutic applications of 3-epicorosolic acid, offering standardized protocols and a clear overview of its mechanisms of action. Further research is warranted to delineate the specific activities and potency of 3-epicorosolic acid in comparison to its well-studied isomers.

References

- 1. Plant-based corosolic acid: future anti-diabetic drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corosolic acid isolated from Eriobotrya japonica leaves reduces glucose level in human hepatocellular carcinoma cells, zebrafish and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Dyslipidemic and Anti-Diabetic Properties of Corosolic Acid: A Narrative Review [mdpi.com]

- 4. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corosolic acid enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells [mdpi.com]

- 8. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Corosolic acid enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Identification of Pygenic Acid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Pygenic acid A (also known as 3-epicorosolic acid), a pentacyclic triterpenoid (B12794562) with significant potential in cancer research. The information presented herein is intended to support researchers in drug development and related fields in the unambiguous identification of this compound.

This compound, a natural compound extracted from plants such as Prunella vulgaris, has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death, thereby inhibiting metastasis.[1] Accurate identification of this compound is the foundational step for any further pharmacological and toxicological evaluation. This guide summarizes the key spectroscopic techniques used for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data for this compound

The definitive identification of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure, functional groups, and atomic connectivity.

Table 1: Representative ¹H NMR Spectroscopic Data (as exemplified by Ursolic Acid)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1a | 1.31 | m | |

| 1b | 1.00 | m | |

| 2 | 1.63-1.54 | m | |

| 3 | 3.23 | dd | 10.5, 5.5 |

| 5 | 0.78 | d | 11.0 |

| 12 | 5.25 | t | 3.5 |

| 18 | 2.20 | d | 11.5 |

Data presented is for Ursolic Acid in CDCl₃ and is intended as a guide for the expected chemical shifts for this compound.

Table 2: Representative ¹³C NMR Spectroscopic Data (as exemplified by Ursolic Acid)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.9 |

| 2 | 27.2 |

| 3 | 79.0 |

| 4 | 38.7 |

| 5 | 55.2 |

| 12 | 125.7 |

| 13 | 138.2 |

| 28 | 183.6 |

Data presented is for Ursolic Acid in CDCl₃ and is intended as a guide for the expected chemical shifts for this compound.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for its identification.

Table 3: Representative Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 472.7 | [M]⁺ (Molecular Ion) |

| 454 | [M - H₂O]⁺ |

| 426 | [M - H₂O - CO]⁺ |

| 248 | Retro-Diels-Alder fragment |

| 203 | Retro-Diels-Alder fragment |

Data is based on the known molecular weight of this compound (C₃₀H₄₈O₄) and typical fragmentation patterns of ursane-type triterpenoids.

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be expected to show characteristic absorptions for hydroxyl, carboxylic acid, and alkene functional groups.

Table 4: Representative Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H | Stretching (hydroxyl) |

| 3000-2850 | C-H | Stretching (alkane) |

| ~3030 | =C-H | Stretching (alkene) |

| 1710-1680 | C=O | Stretching (carboxylic acid) |

| ~1640 | C=C | Stretching (alkene) |

| 1465-1450 | C-H | Bending (alkane) |

| 1250-1000 | C-O | Stretching (alcohols, carboxylic acid) |

Data is based on characteristic infrared absorption frequencies for triterpenoids.

Experimental Protocols

Detailed experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the key experiments cited.

-

Instrumentation : The ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz NMR instrument.[1]

-

Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

Instrumentation : Electron Ionization-Mass Spectrometry (EI-MS) can be performed using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.[1]

-

Sample Introduction : The purified sample of this compound is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.

-

Sample Preparation : The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Signaling Pathways and Experimental Workflows

This compound has been shown to sensitize metastatic breast cancer cells to anoikis by modulating several key signaling pathways.[1] Understanding these pathways is crucial for elucidating its mechanism of action.

The following diagram illustrates the proposed signaling pathway through which this compound induces anoikis in metastatic breast cancer cells. This compound treatment leads to the downregulation of pro-survival proteins and key players in anoikis resistance, while concurrently activating stress-related pathways.

References

Pygenic Acid A: A Technical Guide on its Role in Traditional Oriental Medicine and Modern Pharmacology

Abstract

Pygenic acid A, a pentacyclic triterpenoid (B12794562) also known as corosolic acid, is a bioactive compound traditionally extracted from plants like Prunella vulgaris.[1][2][3] For centuries, it has been a staple in oriental medicine for treating a variety of ailments.[1][3] Modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic effects, particularly in the realm of oncology. This technical guide provides an in-depth analysis of this compound, focusing on its role in sensitizing metastatic breast cancer cells to anoikis, a form of programmed cell death. The guide summarizes key quantitative data, details experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacological potential.

Introduction

This compound is a natural compound with a growing body of research supporting its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2] Its traditional use in oriental medicine has paved the way for contemporary studies aimed at elucidating its mechanism of action at the cellular and molecular level.[1][3] A significant area of recent research has focused on its ability to induce apoptosis and sensitize cancer cells to anoikis, a critical process in preventing metastasis.[1][4] This guide will synthesize the current scientific knowledge on this compound, with a specific emphasis on its anti-cancer activities.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on metastatic breast cancer cell lines.

Table 1: Effect of this compound on Cell Proliferation and Viability

| Cell Line | Assay | Concentration Range (µM) | Duration (h) | Observed Effect | Reference |

| MDA-MB-231 (human) | IncuCyte™ system | 0–20 | 24 | Inhibition of cell proliferation | [1][5] |

| 4T1 (mouse) | IncuCyte™ system | 0–20 | 24 | Inhibition of cell proliferation | [1][5] |

| MDA-MB-231 (human) | MTS assay | 0–50 | 24 | Decreased cell growth in both attached and suspension cultures | [1][5] |

| 4T1 (mouse) | MTS assay | 0–50 | 24 | Decreased cell growth in both attached and suspension cultures | [1][5] |

Table 2: Induction of Apoptosis and Anoikis by this compound

| Cell Line | Assay | Concentration Range (µM) | Duration (h) | Observed Effect | Reference |

| MDA-MB-231 (human) | Annexin-V/PI staining | 0–50 | 24 | Induction of apoptosis in both attached and suspension cultures | [1][5] |

| 4T1 (mouse) | Annexin-V/PI staining | 0–50 | 24 | Induction of apoptosis in both attached and suspension cultures | [1][5] |

| MDA-MB-231 (human) | Calcein-AM/PI staining | 0–30 | 24 | Increased dead cells in suspension culture | [1][5] |

| 4T1 (mouse) | Calcein-AM/PI staining | 0–30 | 24 | Increased dead cells in suspension culture | [1][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Cell Culture and Reagents

Metastatic triple-negative breast cancer cell lines, MDA-MB-231 (human) and 4T1 (mouse), are commonly used.[1] this compound is typically dissolved in DMSO to create a stock solution.[3] A variety of antibodies for immunoblotting are sourced from commercial suppliers.[1]

Cell Proliferation Assay

Cell proliferation can be measured using an automated live-cell analysis system like the IncuCyte™.[1][5] Cells are seeded in multi-well plates (e.g., 1 × 10⁴ cells/well) and allowed to attach for 24 hours.[1][5] They are then treated with varying concentrations of this compound (e.g., 0–20 µM) for 24 hours, and cell proliferation is monitored over time.[1][5]

Anoikis and Apoptosis Assays

To study anoikis, cells are cultured in suspension.[1][5] Both attached and suspended cells are treated with this compound (e.g., 0–50 µM) for 24 hours.[1][5] Apoptosis is then quantified using techniques such as:

-

Annexin-V/PI Staining: To detect early and late apoptotic cells via flow cytometry.[1][5]

-

Calcein-AM/PI Staining: A live/dead cell assay where live cells fluoresce green and dead cells fluoresce red, visualized by fluorescence microscopy.[1][5]

Immunoblotting Analysis

Protein expression levels are analyzed by immunoblotting.[1] Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., cIAP1, cIAP2, survivin, p-STAT3, etc.), followed by incubation with secondary antibodies.[1]

Cell Migration and Invasion Assays

-

Wound Healing Assay: A confluent monolayer of cells is scratched to create a "wound."[3] Cells are then treated with this compound, and the closure of the wound is monitored over time (e.g., 12 hours) to assess cell migration.[3]

-

Transwell Assay: For migration assays, cells are seeded in the upper chamber of a Transwell insert.[3] The lower chamber contains a chemoattractant. After incubation (e.g., 20 hours), migrated cells on the lower surface of the membrane are fixed, stained, and counted.[3] For invasion assays, the insert is pre-coated with Matrigel.[3]

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-cancer effects by modulating multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Caption: this compound sensitizes cancer cells to anoikis.

References

- 1. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Anti-Tumor Potential of Pygenic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor activities of Pygenic acid A (PA), a natural compound that has demonstrated significant potential in pre-clinical cancer research. This document details the molecular mechanisms, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways involved in PA's therapeutic effects.

Introduction to this compound

This compound, also known as corosolic acid or 3-epicorosolic acid, is a pentacyclic triterpenoid (B12794562) compound extracted from various plants, including Prunella vulgaris.[1][2] Traditionally used in oriental medicine, recent scientific investigations have highlighted its promising anti-cancer properties.[1] This guide focuses on its efficacy in sensitizing cancer cells to anoikis, a form of programmed cell death crucial for preventing metastasis, and its broader impact on tumor growth and progression.[1][2][3]

Quantitative Analysis of Anti-Tumor Efficacy

The anti-tumor effects of this compound have been quantified across various cancer cell lines and in vivo models. The following tables summarize the key findings, providing a clear comparison of its potency and therapeutic window.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration (hours) | Reference |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | Cell Proliferation Assay | ~15 µM | 24 | [4] |

| 4T1 | Mouse Triple-Negative Breast Cancer | Cell Proliferation Assay | ~10 µM | 24 | [4] |

Table 2: Effect of this compound on Protein Expression in Breast Cancer Cells

| Protein | Cellular Process | Effect of PA Treatment | Cell Line(s) | Reference |

| cIAP1 | Survival | Downregulation | MDA-MB-231, 4T1 | [1][2] |

| cIAP2 | Survival | Downregulation | MDA-MB-231, 4T1 | [1][2] |

| Survivin | Survival | Downregulation | MDA-MB-231, 4T1 | [1][2] |

| p21 | Anoikis Resistance | Decrease | MDA-MB-231, 4T1 | [1][2][3] |

| Cyclin D1 | Anoikis Resistance | Decrease | MDA-MB-231, 4T1 | [1][2][3] |

| p-STAT3 | Anoikis Resistance, Survival | Decrease | MDA-MB-231, 4T1 | [1][2][3] |

| HO-1 | Anoikis Resistance | Decrease | MDA-MB-231, 4T1 | [1][2][3] |

| p-Akt | Survival | Decrease | MDA-MB-231, 4T1 | [2] |

| p-p38 | Survival | Decrease | MDA-MB-231, 4T1 | [2] |

| IRE1α | ER Stress | Increase | MDA-MB-231, 4T1 | [1][3] |

| p-eIF2α | ER Stress | Increase | MDA-MB-231, 4T1 | [1][3] |

| LC3B I/II | Autophagy | Increase | MDA-MB-231, 4T1 | [1][3] |

| p62 | Autophagy Flux | Accumulation | MDA-MB-231, 4T1 | [1][3] |

| PARP | Apoptosis | Cleavage | MDA-MB-231, 4T1 | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating multiple signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. The primary mechanism involves the sensitization of metastatic breast cancer cells to anoikis.[1][2][3]

Inhibition of Pro-Survival and Anoikis Resistance Pathways

PA treatment leads to the downregulation of several key pro-survival proteins, including cIAP1, cIAP2, and survivin.[1][2] Concurrently, it reduces the levels of proteins associated with anoikis resistance, such as p21, cyclin D1, and HO-1.[1][2][3] A critical aspect of this is the inhibition of the STAT3 signaling pathway, where PA decreases the phosphorylation of STAT3.[1][2] Ectopic expression of constitutively active STAT3 has been shown to attenuate the anoikis-sensitizing effects of PA, confirming the importance of this pathway.[1][2][3] Furthermore, PA treatment leads to a reduction in the phosphorylation of Akt and p38, particularly in suspended cancer cells, further contributing to the suppression of survival signals.[2]

Caption: Inhibition of Pro-Survival Pathways by this compound.

Induction of ER Stress and Modulation of Autophagy

This compound has been shown to induce endoplasmic reticulum (ER) stress, a cellular condition that can trigger apoptosis.[1] This is evidenced by the increased levels of ER stress markers such as IRE1α and phosphorylated eIF2α following PA treatment.[1][3] The induction of ER stress is a known mechanism for initiating autophagy.[1] Accordingly, PA treatment increases the levels of autophagy markers LC3B I and LC3B II.[1][3] However, the concomitant accumulation of p62 suggests a potential defect in the autophagic flux, which could contribute to cell death.[1][3]

Caption: Induction of ER Stress and Autophagy by this compound.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-tumor activity of this compound.

Cell Culture and Reagents

-

Cell Lines: Human triple-negative breast cancer (TNBC) cell line MDA-MB-231 and murine TNBC cell line 4T1 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: PA is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability and Proliferation Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Anoikis Assay

-

Coat culture plates with poly-HEMA to prevent cell attachment.

-

Seed cells in the poly-HEMA-coated plates in the presence of various concentrations of this compound.

-

Incubate for the desired time period (e.g., 24 hours).

-

Collect the suspended cells and assess cell death using methods such as flow cytometry with Annexin V/Propidium Iodide (PI) staining or by analyzing PARP cleavage via Western blot.

Western Blot Analysis

-

Treat cells with this compound as required for the specific experiment.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Metastasis Model

-

Utilize a syngeneic mouse model, such as BALB/c mice.

-

Inject luciferase-labeled 4T1 cancer cells into the tail vein of the mice to induce lung metastasis.

-

Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Monitor tumor metastasis non-invasively using an in vivo imaging system (IVIS) to detect the luciferase signal.

-

At the end of the study, sacrifice the mice, harvest the lungs, and perform histological analysis (e.g., H&E staining) to confirm and quantify metastatic nodules.

Caption: Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-tumor activities, particularly in the context of metastatic breast cancer. Its ability to induce anoikis, modulate critical survival and stress-related signaling pathways, and inhibit metastasis in vivo underscores its therapeutic potential. Future research should focus on elucidating its efficacy in other cancer types, exploring potential synergistic effects with existing chemotherapeutic agents, and advancing its development through further pre-clinical and clinical studies. The detailed mechanisms of its interaction with targets like SHP-2 to inhibit PD-1 signaling also warrant further investigation.[4]

References

- 1. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pygenic Acid A: A Potent Sensitizer of Anoikis in Metastatic Cancer

A Technical Guide for Researchers and Drug Development Professionals

Metastatic dissemination is the primary driver of cancer-related mortality. A critical hallmark of metastatic cancer cells is their ability to evade anoikis, a form of programmed cell death that is normally triggered when cells detach from the extracellular matrix (ECM). This resistance to anoikis allows circulating tumor cells to survive in the bloodstream and establish secondary tumors at distant sites. Pygenic acid A (PA), a natural triterpenoid (B12794562) compound derived from Prunella vulgaris, has emerged as a promising agent that can resensitize metastatic cancer cells to anoikis, thereby inhibiting their metastatic potential. This document provides an in-depth technical overview of the mechanisms of action, key experimental findings, and relevant protocols related to the effects of this compound on anoikis sensitization.

Quantitative Effects of this compound on Anoikis Sensitization

This compound has been demonstrated to induce cell death and sensitize metastatic breast cancer cells to anoikis in a dose-dependent manner. The following tables summarize the key quantitative data from studies on human (MDA-MB-231) and murine (4T1) triple-negative breast cancer cell lines.

Table 1: Effect of this compound on Cell Viability and Apoptosis in Attached vs. Suspended Cancer Cells

| Cell Line | Condition | This compound (µM) | Cell Viability (% of Control) | Apoptosis Rate (% Annexin V Positive) |

| MDA-MB-231 | Attached | 10 | ~80% | ~15% |

| 20 | ~60% | ~25% | ||

| 30 | ~40% | ~40% | ||

| Suspended | 10 | ~60% | ~30% | |

| 20 | ~40% | ~50% | ||

| 30 | ~20% | ~70% | ||

| 4T1 | Attached | 10 | ~85% | Not specified |

| 20 | ~70% | Not specified | ||

| 30 | ~50% | Not specified | ||

| Suspended | 10 | ~70% | ~25% | |

| 20 | ~50% | ~45% | ||

| 30 | ~30% | ~65% |

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Modulation of Key Signaling Proteins by this compound (30 µM, 24h) in Suspended Cancer Cells

| Protein Target | Cell Line | Effect of this compound |

| Pro-Survival Proteins | ||

| cIAP1 | MDA-MB-231, 4T1 | Downregulation |

| cIAP2 | MDA-MB-231, 4T1 | Downregulation |

| Survivin | MDA-MB-231, 4T1 | Downregulation |

| p21 | MDA-MB-231, 4T1 | Downregulation |

| Cyclin D1 | MDA-MB-231, 4T1 | Downregulation |

| Anoikis Resistance-Associated Proteins | ||

| p-STAT3 (Tyr705) | MDA-MB-231, 4T1 | Downregulation |

| HO-1 | MDA-MB-231, 4T1 | Downregulation |

| Apoptosis Markers | ||

| Cleaved Caspase-3 | MDA-MB-231, 4T1 | Upregulation |

| Cleaved PARP | MDA-MB-231 | Upregulation |

| ER Stress Markers | ||

| IRE1α | MDA-MB-231, 4T1 | Upregulation |

| p-eIF2α | MDA-MB-231, 4T1 | Upregulation |

| Autophagy Markers | ||

| LC3B-II | MDA-MB-231, 4T1 | Upregulation |

| p62 | MDA-MB-231, 4T1 | Accumulation |

Signaling Pathways Modulated by this compound

This compound sensitizes cancer cells to anoikis through a multi-pronged attack on key survival and stress-response pathways.[1][2][3] The primary mechanisms involve the downregulation of pro-survival proteins, inactivation of critical survival signaling nodes, and the induction of cellular stress pathways such as the Endoplasmic Reticulum (ER) stress response and autophagy.[1][2][3]

Inhibition of Pro-Survival and Anoikis Resistance Pathways

This compound significantly downregulates several key proteins that are instrumental in conferring anoikis resistance.[1] This includes members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1 and cIAP2, as well as survivin.[1] By reducing the levels of these endogenous caspase inhibitors, this compound lowers the threshold for apoptosis induction.

Furthermore, this compound targets the STAT3 signaling pathway, a critical mediator of survival signals in detached cells.[1] Treatment with this compound leads to a marked decrease in the phosphorylation of STAT3 at Tyr705, thereby inhibiting its transcriptional activity.[1] The functional relevance of this inhibition is underscored by experiments showing that ectopic expression of a constitutively active form of STAT3 can attenuate the anoikis-sensitizing effects of this compound.[1][4]

Induction of ER Stress and Autophagy

In addition to inhibiting pro-survival pathways, this compound actively induces cellular stress.[1][2] Treatment with the compound leads to the upregulation of ER stress markers, including IRE1α and phosphorylated eIF2α.[1][2] This indicates an accumulation of unfolded proteins, a condition that can trigger apoptosis if unresolved.

Concurrently, this compound modulates autophagy. While levels of the autophagosome marker LC3B-II increase, there is also a significant accumulation of p62, an autophagy substrate.[1][2] This suggests that while this compound may initiate autophagy, it also impairs the final stages of autophagic flux, leading to a dysfunctional autophagic process that can contribute to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on anoikis.

Cell Culture and Reagents

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and 4T1 (mouse mammary carcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

This compound: A stock solution (e.g., 50 mM) is prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Final concentrations are achieved by diluting the stock solution in culture medium.

Anoikis Induction Assay

This workflow is designed to compare the effects of this compound on cells in attached versus detached (anoikis-inducing) conditions.

Cell Viability Assay (MTS Assay)

-

Cells are seeded and treated as described in the anoikis induction workflow (Section 3.2).

-

Following treatment, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) is added to each well of a 96-well plate.

-

The plate is incubated for 1-2 hours at 37°C in a humidified incubator.

-

The absorbance at 490 nm is measured using a microplate reader.

-

Cell viability is calculated as a percentage relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

-

Cells are harvested after treatment by trypsinization (for attached cells) or gentle pipetting (for suspended cells).

-

Cells are washed once with cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in 100 µL of 1X Annexin V binding buffer.

-

5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added.

-

The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1X Annexin V binding buffer is added to each sample.

-

Samples are analyzed by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.

Immunoblotting (Western Blot)

-

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated with primary antibodies (e.g., anti-cIAP1, anti-p-STAT3, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound effectively sensitizes metastatic breast cancer cells to anoikis by concurrently inhibiting multiple pro-survival pathways and inducing cellular stress.[1][2][3] Its ability to downregulate key anoikis resistance mediators like cIAPs and p-STAT3, coupled with the induction of ER stress and defective autophagy, presents a compelling multi-targeted approach to combating metastasis.[1][2][3] These findings strongly suggest that this compound could be a valuable lead compound for the development of novel anti-metastatic therapies. Future research should focus on optimizing its delivery, evaluating its efficacy in a broader range of cancer types, and exploring potential synergistic combinations with existing chemotherapeutic agents. The detailed protocols and pathway analyses provided herein serve as a foundational guide for researchers aiming to further investigate and harness the therapeutic potential of this compound.

References

- 1. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo [mdpi.com]

- 2. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo [u-labex.com]

- 4. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pro-Survival Pathways Modulated by Pygenic Acid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms of Pygenic acid A (PA), a natural triterpenoid (B12794562) compound derived from Prunella vulgaris. PA has demonstrated significant anti-cancer properties, particularly in its ability to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs upon cell detachment from the extracellular matrix. This document outlines the key pro-survival signaling pathways inhibited by PA, presents available data in a structured format, details relevant experimental methodologies, and provides visual representations of the molecular interactions.

Overview of this compound's Mechanism of Action

This compound, also known as 3-epicorosolic acid, induces apoptosis and sensitizes metastatic cancer cells to anoikis by modulating multiple signaling pathways.[1][2][3] Its primary anti-cancer effect stems from the inhibition of critical pro-survival pathways that are often upregulated in metastatic cancer cells, allowing them to survive in suspension and colonize distant sites.[1][2][4] The core mechanism involves the downregulation of key survival proteins and the inactivation of major signaling cascades, alongside the activation of cellular stress responses.[1][2]

Impact on Key Pro-Survival Proteins and Pathways

PA's therapeutic potential is linked to its ability to decrease the expression and activity of several proteins and signaling nodes crucial for cancer cell survival, particularly under detached conditions that promote metastasis.

Downregulation of Pro-Survival Proteins

Studies using apoptosis protein arrays and immunoblotting have revealed that PA significantly downregulates a range of proteins that protect cancer cells from apoptosis.[1][2]

Table 1: Pro-Survival Proteins Downregulated by this compound

| Protein Family | Protein Name | Function in Cancer Survival | Reference |

| Inhibitor of Apoptosis (IAP) Family | cIAP1 | Inhibits caspase activity, promotes cell survival. | [1][2] |

| cIAP2 | Inhibits apoptosis, involved in signal transduction. | [1][2] | |

| Survivin | Dual role in inhibiting apoptosis and regulating cell division. | [1][2] | |

| Livin | Inhibits caspases to block apoptosis. | [2] | |

| Cell Cycle & Anoikis Resistance | p21 | Cell cycle inhibitor, can contribute to anoikis resistance. | [1][2] |

| Cyclin D1 | Promotes cell cycle progression (G1 to S phase). | [1][2] | |

| Claspin | Checkpoint protein involved in DNA replication and damage response. | [2] | |

| Stress Response | Heme Oxygenase-1 (HO-1) | Protects cells from oxidative stress and has anti-apoptotic functions. | [1][2] |

Inhibition of Pro-Survival Signaling Pathways

PA treatment leads to the deactivation of several key signaling pathways known to be instrumental in promoting anoikis resistance and metastasis. The inhibition is notably more pronounced in cancer cells cultured in suspension, highlighting PA's potential to specifically target metastatic cells.[2]

Table 2: Pro-Survival Signaling Pathways Inhibited by this compound

| Signaling Pathway | Key Protein Affected | Effect of PA | Implication | Reference |

| STAT3 Signaling | p-STAT3 (phosphorylated STAT3) | Reduced phosphorylation, leading to inactivation. | Attenuates a key transcription factor for survival and proliferation genes. | [1][2] |

| PI3K/Akt Signaling | p-Akt (phosphorylated Akt) | Reduced phosphorylation, leading to inactivation. | Inhibits a central node for cell survival, growth, and proliferation. | [2] |

| MAPK Signaling | p-p38 (phosphorylated p38) | Reduced phosphorylation, leading to inactivation. | Modulates a stress-activated pathway involved in survival and apoptosis. | [2] |

| HER2 Signaling | HER2 (ERBB-2) | Inhibition of the signaling cascade. | Affects cell cycle progression in HER2-positive cancers. | [2] |

| Wnt/β-catenin Signaling | β-catenin | Promotes degradation through the proteasomal pathway. | Inhibits a pathway crucial for proliferation and stemness. | [2] |

Activation of Pro-Apoptotic Cellular Responses

In addition to inhibiting survival pathways, PA actively induces cellular stress responses that can culminate in apoptosis.

-

Endoplasmic Reticulum (ER) Stress: PA treatment increases the levels of ER stress markers such as IRE1α and phosphorylated eIF2α (p-eIF2α).[1][2][5] Chronic ER stress is a potent trigger for apoptosis.

-

Autophagy Modulation: PA elevates levels of autophagy markers LC3B I and LC3B II.[1][2] However, the concurrent accumulation of p62/SQSTM1 suggests a potential defect in the final stages of autophagy (autophagic flux), which can lead to cell death.[1][2]

-

Caspase Activation: The downregulation of IAP proteins by PA leads to the activation of executioner caspases, such as Caspase-3, which is a central mediator of apoptosis.[2]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the molecular pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: Inhibition of Pro-Survival Pathways by this compound.

Caption: Workflow for Assessing this compound's Effect on Anoikis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Culture and Anoikis Induction

-

Cell Lines: Metastatic breast cancer cell lines MDA-MB-231 (human) and 4T1 (murine) are commonly used.

-

Adherent Culture: Cells are cultured in standard DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Anoikis Induction (Suspension Culture): To induce anoikis, culture plates are coated with poly-2-hydroxyethyl methacrylate (B99206) (poly-HEMA) to prevent cell adhesion. Cells are seeded onto the coated plates in their standard growth medium. The detached state mimics the conditions encountered by metastatic cells in circulation.

-

Treatment: Cells under both adherent and suspension conditions are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24-48 hours).

Immunoblotting (Western Blot)

This technique is used to detect and quantify the levels of specific proteins (e.g., p-STAT3, p-Akt, cIAP1, Caspase-3).

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein, diluted according to the manufacturer's instructions.

-

Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading. Densitometric analysis is performed to quantify relative protein expression.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.

-

Seeding: Cells are seeded in 96-well plates and allowed to attach overnight (for adherent cultures) or are seeded directly into poly-HEMA coated plates (for suspension cultures).

-

Treatment: Cells are treated with this compound for the desired duration.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

References

- 1. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo [u-labex.com]

- 5. This compound (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pygenic Acid A in Diabetes and Inflammatory Diseases: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pygenic acid A, also known as corosolic acid, is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants, including Lagerstroemia speciosa (banaba). A growing body of preclinical and clinical evidence highlights its significant therapeutic potential in the management of type 2 diabetes and various inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways. The data presented herein aims to facilitate further research and drug development efforts centered on this promising natural compound.

Impact on Diabetes Mellitus

This compound has demonstrated notable anti-diabetic effects, primarily attributed to its ability to improve insulin (B600854) sensitivity and enhance glucose uptake.

Quantitative Data on Anti-Diabetic Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on diabetic markers.

Table 1: Effects of this compound on Blood Glucose and Insulin Levels in KK-Ay Diabetic Mice

| Dosage | Duration | Parameter | Result | Reference |

| 2 mg/kg (single dose) | 4 hours | Blood Glucose | Reduction in blood glucose levels | [1][2] |

| 2 mg/kg (single dose) | 2 weeks | Blood Glucose | Reduced blood glucose levels | [1][2] |

| 2 mg/kg (single dose) | 2 weeks | Plasma Insulin | Significantly lowered plasma insulin levels | [1][2] |

| 10 mg/kg (single dose) | 4 hours | Blood Glucose | Significant reduction (p<0.05) compared to control | [3] |

| 0.023% in diet | 9 weeks | Fasting Plasma Glucose | 23% reduction | [4] |

| 0.023% in diet | 9 weeks | Fasting Plasma Insulin | 41% reduction | [4] |

Table 2: Effects of this compound on Lipid Profile in KK-Ay Diabetic Mice

| Dosage | Duration | Parameter | Result | Reference |

| 0.023% in diet | 9 weeks | Fasting Plasma Triglycerides | 22% reduction | [4] |

| 0.023% in diet | 10 weeks | Mean Blood Cholesterol | 32% reduction (P<0.05) | [5] |

| 0.023% in diet | 10 weeks | Liver Cholesterol Content | 46% reduction (P<0.05) | [5] |

Table 3: Effects of this compound in Human Clinical Trials

| Study Population | Dosage | Duration | Key Findings | Reference |

| 31 subjects (including diabetic and pre-diabetic) | 10 mg (single dose) | Pre-OGTT | Statistically significant lowering of post-challenge plasma glucose at 90 min | [6] |

| 10 type 2 diabetic subjects | 32 mg or 48 mg daily | 2 weeks | 30% decrease in blood glucose levels with the 48 mg dose | [7] |

Mechanism of Anti-Diabetic Action

This compound exerts its anti-diabetic effects through multiple mechanisms, primarily by enhancing the insulin signaling pathway.

-

Enhanced Insulin Receptor Phosphorylation: this compound has been shown to increase the phosphorylation of the insulin receptor, which is a critical initial step in the insulin signaling cascade. This sensitization of the receptor leads to a more robust downstream signal in response to insulin.[7][8]

-

Increased GLUT4 Translocation: A key downstream effect of activated insulin signaling is the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, particularly in muscle and adipose tissues. This compound has been demonstrated to significantly increase GLUT4 translocation, thereby facilitating glucose uptake from the bloodstream into cells.[3]

-

Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound can inhibit the activity of several non-receptor protein tyrosine phosphatases, such as PTP1B, which are known to dephosphorylate and inactivate the insulin receptor. By inhibiting these negative regulators, this compound helps to maintain the insulin receptor in its active, phosphorylated state.[8]

Signaling Pathway Diagram: Insulin Signaling

Caption: this compound enhances insulin signaling.

Experimental Protocols: Anti-Diabetic Studies in KK-Ay Mice

Animal Model:

-

Species: KK-Ay mice (a model for type 2 diabetes).

-

Age: Typically 6-8 weeks old at the start of the experiment.

-

Housing: Maintained under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

Drug Administration:

-

Preparation: this compound (corosolic acid) is typically suspended in a vehicle such as a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.

-

Route: Oral gavage.

-

Dosage: As specified in the studies (e.g., 2 mg/kg or 10 mg/kg for acute studies; mixed into a high-fat diet at 0.023% for chronic studies).

Key Experimental Procedures:

-

Oral Glucose Tolerance Test (OGTT):

-

Mice are fasted overnight (approximately 12-16 hours).

-

A baseline blood sample is collected from the tail vein.

-

This compound or vehicle is administered orally.

-

After a specified time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood glucose levels are measured at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration using a glucometer.

-

-

Insulin Tolerance Test (ITT):

-

Mice are fasted for a shorter period (e.g., 4-6 hours).

-

A baseline blood glucose level is measured.

-

Human insulin (e.g., 0.75 U/kg body weight) is injected intraperitoneally.

-

Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

-

-

Biochemical Analysis:

-

Blood samples are collected for the measurement of plasma insulin, triglycerides, and total cholesterol using commercially available ELISA kits and enzymatic assays.

-

-

Western Blot Analysis for GLUT4 Translocation:

-

Skeletal muscle tissue is harvested and homogenized.

-

Plasma membrane and intracellular membrane fractions are separated by differential centrifugation.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with a primary antibody against GLUT4.

-

After washing, membranes are incubated with a secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Impact on Inflammatory Diseases

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-Inflammatory Effects

Table 4: In Vitro and In Vivo Anti-Inflammatory Effects of this compound

| Model | Treatment | Parameter | Result | Reference |

| TPA-induced ear inflammation in mice | 0.09–0.3 mg/ear | Inflammation | IC50 of 0.09–0.3 mg/ear | [3] |

| LPS-stimulated bone marrow-derived macrophages (BMDMs) | 10 µM | IRAK-1 Phosphorylation | Significant attenuation | [9][10] |

| LPS-stimulated BMDMs | 6 µM | IL-1β Secretion | Significant decrease | [9] |

| LPS-stimulated BMDMs | 6 µM | NLRP3 mRNA expression | ~30% decrease | [9] |

| Myocardial infarction in mice | 10 or 20 mg/kg/day | Myocardial IL-1β, TNF-α, IL-6 mRNA | Significant decrease | [11] |

| PC3 cancer cell line | 30 µM | IL-6 expression | Reduction from 94.35% to 34.36% | [12] |

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory signaling cascades.

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway.[13][14] This is achieved, in part, by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Suppression of STAT3 Activation: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor involved in inflammatory and immune responses. This compound has been found to suppress the activation of STAT3, thereby reducing the expression of STAT3-dependent inflammatory mediators.[13]

-

Inhibition of IRAK-1 Phosphorylation: Interleukin-1 receptor-associated kinase 1 (IRAK-1) is a critical signaling molecule downstream of Toll-like receptors (TLRs) that plays a crucial role in the innate immune response and the induction of inflammatory cytokines. This compound has been demonstrated to attenuate the phosphorylation of IRAK-1, leading to a dampening of the inflammatory cascade.[9][10]

Signaling Pathway Diagram: NF-κB and STAT3 Inhibition

Caption: this compound inhibits pro-inflammatory signaling.

Experimental Protocols: Anti-Inflammatory Studies in Macrophages

Cell Culture:

-

Cell Lines: RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs) from C57BL/6 mice.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Inflammatory Stimulation:

-

Inducer: Lipopolysaccharide (LPS) from E. coli.

-

Concentration: Typically 100-200 ng/mL.

Key Experimental Procedures:

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS is added to the wells to induce inflammation.

-

After 24 hours of incubation, the culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

Cells are cultured and treated with this compound and LPS as described above.

-

Culture supernatants are collected at specified time points (e.g., 6, 12, or 24 hours).

-

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Signaling Proteins:

-

Cells are lysed after treatment with this compound and/or LPS for various time points.

-

Protein concentrations are determined, and samples are prepared for SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IRAK-1, p-IκBα, p-STAT3, p65).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system.

-

-

Quantitative Real-Time PCR (qPCR) for Gene Expression:

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA templates.

-

qPCR is performed using specific primers for target genes (e.g., Nos2, Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with significant potential for the development of novel therapeutics for diabetes and inflammatory diseases. Its multifaceted mechanism of action, targeting key nodes in both metabolic and inflammatory signaling pathways, makes it an attractive candidate for further investigation. Future research should focus on larger, well-controlled clinical trials to establish its efficacy and safety in human populations. Furthermore, medicinal chemistry efforts to synthesize more potent and selective analogs of this compound could lead to the development of next-generation therapies for these widespread and debilitating conditions. The detailed data and protocols provided in this whitepaper are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Antidiabetic effects of corosolic acid in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary corosolic acid ameliorates obesity and hepatic steatosis in KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of corosolic acid on dietary hypercholesterolemia and hepatic steatosis in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and Corosolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antidiabetic Effects of Corosolic Acid in KK-Ay Diabetic Mice [jstage.jst.go.jp]

- 9. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Corosolic Acid Inhibits Secretory Phospholipase A2IIa as an Anti-Inflammatory Function and Exhibits Anti-Tumor Activity in Ehrlich Ascites Carcinoma Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corosolic acid inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Corosolic Acid Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for Pygenic acid A

Application Note: Pygenic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural compound that has been isolated from Prunella vulgaris[1][2][3]. It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases[1]. Research has demonstrated that this compound can induce apoptosis in metastatic breast cancer cells, suggesting its potential as a subject for further investigation in cancer research and drug development[1][2][3].

Note on Synthesis

As of the latest available scientific literature, a detailed chemical synthesis protocol for this compound has not been published. The compound is currently obtained through extraction and isolation from its natural source, Prunella vulgaris[2]. The isolation process typically involves chromatographic techniques to purify the compound from the plant extract[2]. Consequently, this document focuses on the well-documented biological activities of this compound rather than a synthetic protocol.

Biological Activity and Mechanism of Action

This compound has been shown to sensitize metastatic breast cancer cells to a form of programmed cell death known as anoikis, which is induced by cell detachment from the extracellular matrix[4][5][6]. This is a crucial mechanism for preventing metastasis[4][5]. The compound exerts its effects through multiple signaling pathways, leading to the inhibition of cancer cell survival and metastasis[4][5].

Key Molecular Targets and Pathways

Studies have elucidated several key molecular targets and signaling pathways that are modulated by this compound in metastatic breast cancer cells[4][5]:

-

Inhibition of Pro-Survival Pathways: this compound downregulates several pro-survival proteins, including cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and survivin. This action promotes the induction of apoptosis[4][5][6].

-

Overcoming Anoikis Resistance: The compound decreases the levels of proteins associated with resistance to anoikis, such as p21, cyclin D1, phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3), and Heme Oxygenase-1 (HO-1)[4][5]. The inhibition of STAT3 signaling appears to be a critical component of its anti-metastatic effect[4][5].

-

Induction of Cellular Stress: this compound activates the endoplasmic reticulum (ER) stress response and autophagy[4][5][7]. This is evidenced by the increased levels of characteristic markers such as inositol-requiring enzyme 1α (IRE1α), phosphorylated eukaryotic initiation factor 2α (p-eIF2α), and microtubule-associated protein 1A/1B-light chain 3 (LC3B) I and II[4][5][7].

The culmination of these molecular events is the sensitization of metastatic cancer cells to anoikis, induction of apoptosis, and a reduction in metastatic potential, including decreased cell invasion, migration, and 3D growth[4][5].

Signaling Pathway of this compound in Sensitizing Cancer Cells to Anoikis

The following diagram illustrates the proposed signaling cascade initiated by this compound in metastatic breast cancer cells, leading to the inhibition of survival pathways and the induction of apoptosis.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

As no chemical synthesis protocol is available, this section cannot provide methodologies for synthesis. Researchers interested in studying this compound would currently need to rely on isolation from Prunella vulgaris.

General Isolation Procedure Outline:

A general procedure for the extraction and isolation of triterpenoids from plant material, which would be applicable to this compound, involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

-

Partitioning: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2].

Quantitative Data

Due to the absence of a reported chemical synthesis, a table summarizing reaction yields and other quantitative synthetic data cannot be provided.

Conclusion